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Compound of Interest

Compound Name: 2,4'-Dibromoacetophenone

Cat. No.: B128361 Get Quote

A comprehensive guide for researchers and drug development professionals on the distinct

spectroscopic characteristics of ortho-, meta-, and para-bromoacetophenone. This guide

provides a detailed comparison of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and

Mass Spectrometry (MS) data, supported by experimental protocols.

The positional isomerism of the bromine atom on the phenyl ring of bromoacetophenone

significantly influences its electronic environment, leading to distinct spectroscopic signatures

for the ortho (2-), meta (3-), and para (4-) isomers. Understanding these differences is crucial

for the unambiguous identification and characterization of these compounds in various

research and development settings, including pharmaceutical synthesis and quality control.

This guide presents a side-by-side comparison of the key spectroscopic data for each isomer.

Data Presentation
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry for 2-bromoacetophenone, 3-bromoacetophenone, and 4-

bromoacetophenone.

¹H NMR Spectral Data (CDCl₃)
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Proton Assignment

2-

Bromoacetophenone

Chemical Shift (δ,

ppm)

3-

Bromoacetophenone

Chemical Shift (δ,

ppm)

4-

Bromoacetophenone

Chemical Shift (δ,

ppm)[1]

-COCH₃ (s, 3H) ~2.65 ~2.59 2.60

Aromatic Protons (m) ~7.30-7.70 ~7.35-7.95
7.62 (d, 2H), 7.84 (d,

2H)

Note: The chemical shifts for the aromatic protons of 2- and 3-bromoacetophenone are

presented as ranges due to complex splitting patterns. The para isomer exhibits a more

simplified spectrum with two distinct doublets.

¹³C NMR Spectral Data (125 MHz, CDCl₃)

Carbon Assignment

2-

Bromoacetophenone

Chemical Shift (δ,

ppm)

3-

Bromoacetophenone

Chemical Shift (δ,

ppm)[1]

4-

Bromoacetophenone

Chemical Shift (δ,

ppm)[1]

-COCH₃ ~26.7 26.5 26.5

C=O ~198.0 196.6 197.1

C-Br ~118.5 122.9 128.4

Aromatic Carbons
~127.3, 128.9, 131.6,

133.8, 138.2

126.4, 128.4, 129.9,

133.0, 134.9, 138.7
129.8, 131.9, 135.8

Infrared (IR) Spectral Data (cm⁻¹)
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Vibrational Mode
2-

Bromoacetophenone

3-

Bromoacetophenone

4-

Bromoacetophenone

C=O Stretch ~1690 ~1685 ~1684

Aromatic C=C Stretch ~1580, 1470 ~1590, 1475 ~1587, 1485

C-Br Stretch ~650-550 ~680-580 ~700-600

Aromatic C-H Bending
~750 (ortho-

disubstituted)

~780, 680 (meta-

disubstituted)

~820 (para-

disubstituted)

Mass Spectrometry Data
Isomer Molecular Ion (M⁺, m/z) Key Fragment Ions (m/z)

2-Bromoacetophenone 198/200 (approx. 1:1 ratio)

183/185 ([M-CH₃]⁺), 155/157

([M-COCH₃]⁺), 77 ([C₆H₅]⁺),

43 ([CH₃CO]⁺)

3-Bromoacetophenone 198/200 (approx. 1:1 ratio)

183/185 ([M-CH₃]⁺), 155/157

([M-COCH₃]⁺), 76 ([C₆H₄]⁺),

43 ([CH₃CO]⁺)

4-Bromoacetophenone 198/200 (approx. 1:1 ratio)

183/185 ([M-CH₃]⁺), 155/157

([M-COCH₃]⁺), 76 ([C₆H₄]⁺),

43 ([CH₃CO]⁺)

Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance) results in a

characteristic M/M+2 isotopic pattern for bromine-containing ions.

Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The

following are detailed methodologies for acquiring similar experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the bromoacetophenone isomer was

dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)
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tetramethylsilane (TMS) as an internal standard.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 500 MHz NMR spectrometer.

¹H NMR Acquisition: The proton NMR spectra were acquired with a spectral width of 0 to 15

ppm, an acquisition time of 3 seconds, and a relaxation delay of 2 seconds. A total of 16

scans were co-added.

¹³C NMR Acquisition: The carbon NMR spectra were acquired with a spectral width of 0 to

220 ppm, using a proton-decoupled pulse sequence. An acquisition time of 1.5 seconds and

a relaxation delay of 5 seconds were used, with 1024 scans co-added.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid bromoacetophenone isomer was placed

directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: IR spectra were recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: Spectra were collected in the range of 4000 to 400 cm⁻¹ with a resolution

of 4 cm⁻¹. A total of 32 scans were co-added and averaged. A background spectrum of the

clean ATR crystal was recorded prior to sample analysis.

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of the bromoacetophenone isomer in methanol (1 µL)

was injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

Instrumentation: Electron Ionization (EI) mass spectra were obtained using a GC-MS

system.

GC Conditions: A 30 m x 0.25 mm capillary column with a 0.25 µm film thickness was used.

The oven temperature was programmed to start at 50°C for 1 minute, then ramped to 250°C

at a rate of 10°C/min.

MS Conditions: The mass spectrometer was operated in EI mode at 70 eV. The mass range

scanned was from m/z 40 to 400.
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Mandatory Visualization

Experimental Workflow for Spectroscopic Comparison
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Caption: Workflow for the spectroscopic comparison of bromoacetophenone isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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